molecular formula C15H22ClNO2 B15151354 2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide

2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide

Cat. No.: B15151354
M. Wt: 283.79 g/mol
InChI Key: YODPKVHBLFCCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a heptan-2-yl substituent attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with heptan-2-amine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may play a role in binding to the active site of enzymes, while the heptan-2-yl substituent can influence the compound’s overall hydrophobicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(heptan-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(heptan-2-yl)acetamide: Contains a methyl group instead of chlorine.

    2-(4-nitrophenoxy)-N-(heptan-2-yl)acetamide: Contains a nitro group instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(heptan-2-yl)acetamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-heptan-2-ylacetamide

InChI

InChI=1S/C15H22ClNO2/c1-3-4-5-6-12(2)17-15(18)11-19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)

InChI Key

YODPKVHBLFCCIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.